5,6-Dimethylquinoline
Overview
Description
5,6-Dimethylquinoline is a quinoline derivative . Quinoline is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethylquinoline consists of a benzene ring fused with a pyridine ring .
Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Scientific Research Applications
Antiplasmodial Activity
5,6-Dimethylquinoline derivatives have shown notable antiplasmodial activity. A study highlighted that compounds containing the 2-phenyl-6:7-dimethylquinoline nucleus exhibited significant activity against malaria in canaries, surpassing the effectiveness of quinine (King & Wright, 1948).
Anticancer Applications
5,6-Dimethylquinoline derivatives have been explored in cancer treatment. The platinum agent [Pt(1 S,2 S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]2+ demonstrated potent cytotoxic effects in triple-negative breast cancer cells, differing significantly from conventional agents like cisplatin (Kostrhunova et al., 2019).
Neuropharmacology
5,6-Dimethylquinoline compounds have been investigated for their potential role in treating learning and memory disorders. Various derivatives have shown promising results as selective antagonists for the 5-HT(6) receptor, which is implicated in cognitive enhancement (Russell & Dias, 2002).
Dopamine Agonism
(R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, a 5,6-dimethylquinoline derivative, was found to be a potent dopamine agonist in animals, although its in vitro binding affinity was low. Its metabolites also demonstrated significant dopaminergic and serotonergic activities (Heier et al., 1997).
Polymerization Catalysts
5,6-Dimethylquinoline derivatives have been used in synthesizing rigid geometry nickel bromides, which act as catalysts in ethylene polymerization. These compounds facilitate the production of polyethylene waxes with low molecular weights (Huang et al., 2016).
Alzheimer's Disease Research
A novel 8-OH quinoline targeting amyloid β, a key component in Alzheimer's disease, was developed for its potential therapeutic effects. An initial trial indicated that this compound might lower cerebrospinal fluid amyloid β levels and improve cognitive functions (Villemagne et al., 2017).
Biotransformation Studies
Studies on the biotransformation of 5,6-dimethylquinoline derivatives, such as 6,7-dimethylquinoline, in rainbow trout revealed significant bioconcentration in tissues and identified major metabolites, providing insights into environmental and biological interactions of these compounds (Birkholz et al., 1989).
Safety And Hazards
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
properties
IUPAC Name |
5,6-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-6-11-10(9(8)2)4-3-7-12-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZCHAUVPUVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360879 | |
Record name | 5,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylquinoline | |
CAS RN |
20668-30-8 | |
Record name | 5,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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